N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]pyridine-4-carboxamide
Overview
Description
Pyridinecarboxamides are a class of compounds that contain a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and amine (NH2) group . They are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of substituted pyridines has been a subject of interest in many studies. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the structure of 4-Pyridinecarboxamide, a related compound, has been analyzed using Fourier transform infrared, Fourier transform Raman, and UV–visible spectra .Chemical Reactions Analysis
The chemical reactions involving pyridine derivatives have been studied extensively. For example, a study reported the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental and computational methods. For example, the properties of 4-Pyridinecarboxamide have been analyzed using phase change data, mass spectrum (electron ionization), and gas chromatography .Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed in the context of their inhibitory potency against M. tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth ofM. tuberculosis .
Biochemical Pathways
Benzothiazole derivatives are known to interfere with the life cycle ofM. tuberculosis, thereby exerting their anti-tubercular effects .
Result of Action
The inhibitory effects of benzothiazole derivatives onM. tuberculosis suggest that they may lead to the death of these bacteria, thereby exerting their anti-tubercular effects .
Future Directions
Properties
IUPAC Name |
N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]pyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c1-18-11-4-2-3-5-12(11)20-14(18)17-16-13(19)10-6-8-15-9-7-10/h2-9H,1H3,(H,16,19)/b17-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBKZZIOGRFHKU-SAPNQHFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NNC(=O)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=N/NC(=O)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30421148 | |
Record name | F3142-0078 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30421148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71085-97-7 | |
Record name | NSC327389 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=327389 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | F3142-0078 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30421148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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